molecular formula C14H11FN2O B1401434 6-(Benzyloxy)-4-fluoro-1H-indazole CAS No. 1253792-35-6

6-(Benzyloxy)-4-fluoro-1H-indazole

Cat. No.: B1401434
CAS No.: 1253792-35-6
M. Wt: 242.25 g/mol
InChI Key: ZMTWJVOKLKCQGT-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-fluoro-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by the presence of a benzyloxy group at the 6th position and a fluorine atom at the 4th position on the indazole ring

Scientific Research Applications

6-(Benzyloxy)-4-fluoro-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as pyridoxal kinase and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in various biochemical processes, including neurotransmitter synthesis and degradation.

Mode of Action

Based on the structure-activity relationship studies, it’s suggested that the benzyloxy substituent is critical for activity . The compound may interact with its targets, leading to changes in their function, which could result in altered biochemical processes.

Biochemical Pathways

Given its potential interaction with enzymes like pyridoxal kinase and mao-b, it could influence pathways related to neurotransmitter metabolism .

Pharmacokinetics

Similar compounds have been found to be rapidly and completely absorbed after administration, with a relatively short half-life . These properties could impact the bioavailability and overall effectiveness of the compound.

Result of Action

Based on its potential targets, it could influence neurotransmitter levels and potentially have effects on neurological function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-fluoro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-fluoro-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Benzyl alcohol with a suitable leaving group such as a halide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)-1H-indole
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole

Uniqueness

6-(Benzyloxy)-4-fluoro-1H-indazole is unique due to the specific positioning of the benzyloxy and fluorine groups on the indazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-13-6-11(7-14-12(13)8-16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTWJVOKLKCQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743532
Record name 6-(Benzyloxy)-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-35-6
Record name 6-(Benzyloxy)-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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